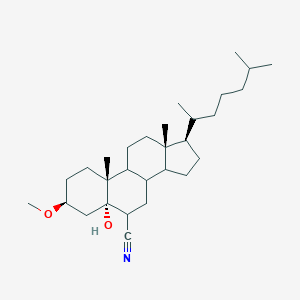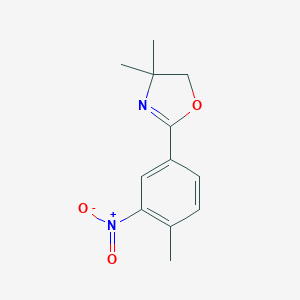
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is an organic compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 4-methylbenzenesulfonyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one typically involves the sulfonylation of cyclohexanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to maintain consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenylsulfonyl)cyclohexanone
- 2-(4-Methylbenzenesulfonyl)cyclopentanone
- 2-(4-Methylbenzenesulfonyl)cycloheptanone
Uniqueness
2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the cyclohexanone ring and the 4-methylbenzenesulfonyl group allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAACOSUXEVDPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 10-methyl-1,10-dihydropyrrolo[2,3-a]carbazole-2-carboxylate](/img/structure/B420239.png)
![N-[(1-benzyl-1H-pyrrol-2-yl)methyl]-N,N-dimethylamine](/img/structure/B420242.png)


![Methyl 3,4,5,6-tetrafluoro-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaen-1-yl ether](/img/structure/B420247.png)

![3,4,5,6-Tetrachloro-1,9-dimethyl-10-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B420249.png)
![5,6,7,8-Tetrachloro-1-methoxy-1,2,3,4-tetrahydrospiro[1,4-ethenonaphthalene-3,2'-(1,3)-dioxolane]](/img/structure/B420250.png)





